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Compound of Interest

Compound Name: 2-Methylbiphenyl

Cat. No.: B1362416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-
Methylbiphenyl, a substituted aromatic hydrocarbon of interest in various fields, including

medicinal chemistry and material science. This document compiles critically evaluated data,

details the experimental methodologies for their determination, and explores the application of

these properties in drug discovery through a representative workflow.

Core Thermodynamic Data
The thermodynamic properties of 2-Methylbiphenyl have been determined through various

experimental and computational methods. The following tables summarize key quantitative

data from reputable sources, providing a basis for comparison and application.

Table 1: Physical and Thermochemical Properties of 2-Methylbiphenyl
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Property Value Units Reference(s)

Molecular Formula C₁₃H₁₂ - [1]

Molecular Weight 168.234 g/mol [1]

Melting Point -0.2 °C [2]

Normal Boiling Point 255.3 °C [2]

Density (at 22°C) 1.010 g/cm³ [2]

Standard Enthalpy of

Formation (gas,

298.15 K)

133.5 ± 2.1 kJ/mol [3]

Standard Enthalpy of

Combustion (liquid,

298.15 K)

-6995.4 ± 1.2 kJ/mol [3]

Flash Point 107.22 °C [4]

Vapor Pressure (at

25°C)
0.023 mmHg [4]

Table 2: Temperature-Dependent Thermodynamic Properties of 2-Methylbiphenyl (Liquid

Phase)
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Temperature (K)
Heat Capacity, Cₚ
(J/K·mol)

Enthalpy, H
(kJ/mol)

Entropy, S
(J/K·mol)

298.15 248.5 0.00 313.2

300 249.6 0.52 314.7

320 261.2 5.61 331.0

340 273.1 10.96 346.5

360 285.4 16.56 361.4

380 298.0 22.42 375.8

400 310.9 28.53 389.8

Data derived from

critically evaluated

NIST/TRC Web

Thermo Tables.[5]

Table 3: Vapor Pressure of 2-Methylbiphenyl as a Function of Temperature
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Temperature (K) Vapor Pressure (kPa)

373.15 0.43

393.15 1.08

413.15 2.44

433.15 5.11

453.15 9.98

473.15 18.4

493.15 32.1

513.15 53.4

528.45 78.9

Experimental data from the National Institute for

Petroleum and Energy Research (NIPER),

available through the NIST Data Repository.[4]

[6][7][8][9]

Experimental Protocols
The accurate determination of thermodynamic properties relies on precise experimental

methodologies. The following sections detail the protocols for key experimental techniques

used to characterize 2-Methylbiphenyl and similar aromatic compounds.

Adiabatic Calorimetry for Heat Capacity Measurement
Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a

substance as a function of temperature. The principle is to maintain a near-zero temperature

difference between the sample cell and its surroundings to prevent heat exchange.

Sample Preparation:

A high-purity sample of 2-Methylbiphenyl (typically >99.9 mol%) is required.

The sample is degassed to remove any dissolved air or volatile impurities.
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A known mass of the sample is hermetically sealed in a calorimeter vessel.

Experimental Procedure:

The calorimeter vessel is placed in an adiabatic shield within a vacuum chamber.

The system is cooled to the starting temperature, often near liquid helium temperatures for

low-temperature heat capacity measurements.

A precisely measured amount of electrical energy is supplied to the sample, causing a small

increase in temperature.

The temperature of the sample and the adiabatic shield are continuously monitored and kept

equal.

The temperature increase of the sample is recorded once thermal equilibrium is reached.

The heat capacity is calculated from the energy input and the temperature rise.

This process is repeated incrementally over the desired temperature range.[10]

Differential Scanning Calorimetry (DSC) for Phase
Transitions
Differential Scanning Calorimetry is used to measure the heat flow associated with thermal

transitions in a material. It is particularly useful for determining melting points and enthalpies of

fusion.

Sample Preparation:

A small, accurately weighed sample of 2-Methylbiphenyl (typically 1-5 mg) is placed in an

aluminum DSC pan.

The pan is hermetically sealed to prevent volatilization.

Instrumental Setup:

Heating Rate: A controlled heating rate, typically 5-10 K/min, is applied.
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Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber to

prevent oxidation.

Experimental Procedure:

The sample and an empty reference pan are placed in the DSC cell.

The temperature is ramped up at a constant rate.

The differential heat flow to the sample and reference is measured as a function of

temperature.

An endothermic peak is observed at the melting point, and the area under the peak

corresponds to the enthalpy of fusion.

Combustion Calorimetry for Enthalpy of Formation
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a

substance, from which the standard enthalpy of formation can be derived.

Sample Preparation:

A precisely weighed pellet of 2-Methylbiphenyl is placed in a crucible inside a high-pressure

stainless-steel vessel (the "bomb").

A fuse wire is positioned to be in contact with the sample.

Experimental Procedure:

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

The bomb is placed in a known quantity of water in a calorimeter.

The sample is ignited by passing an electric current through the fuse wire.

The temperature of the water is monitored with high precision before, during, and after

combustion.
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The heat capacity of the calorimeter is determined by combusting a standard substance with

a known enthalpy of combustion, such as benzoic acid.

The enthalpy of combustion of 2-Methylbiphenyl is calculated from the temperature rise and

the heat capacity of the calorimeter, with corrections for the ignition energy and the formation

of nitric acid from residual nitrogen.[11]

Application in Drug Discovery: QSAR Workflow
Thermodynamic properties of molecules are crucial in drug discovery as they can be used as

descriptors in Quantitative Structure-Activity Relationship (QSAR) models. These models aim

to predict the biological activity of new compounds based on their physicochemical properties.

The following diagram illustrates a typical workflow for a 3D-QSAR study of biphenyl

derivatives as potential drug candidates, for instance, as aromatase inhibitors for cancer

therapy.[2][5][12]
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Workflow for a 3D-QSAR study of biphenyl derivatives.
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This workflow demonstrates how calculated thermodynamic properties, along with other

molecular descriptors, are used to build predictive models for the biological activity of biphenyl

derivatives. These models then guide the design of new, potentially more potent drug

candidates. The iterative nature of this process, where newly synthesized compounds are

tested and their data fed back into the model, allows for the refinement and optimization of lead

compounds in drug discovery pipelines.[2][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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